molecular formula C13H9F3O B7869781 1-(2-Naphthyl)-3,3,3-trifluoroacetone

1-(2-Naphthyl)-3,3,3-trifluoroacetone

Cat. No.: B7869781
M. Wt: 238.20 g/mol
InChI Key: AOCHZTMSCNBQOS-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3,3,3-trifluoroacetone (CAS: 893-33-4), also referred to as 1-(2-naphthoyl)-3,3,3-trifluoroacetone (NTA), is a β-diketone derivative characterized by a naphthyl group substituted at the 2-position and three fluorine atoms on the adjacent carbonyl group. This structural configuration confers strong electron-withdrawing properties and enhanced hydrophobicity, making it a valuable ligand in coordination chemistry and materials science. NTA is widely employed in the synthesis of luminescent europium (Eu³⁺) and terbium (Tb³⁺) complexes due to its ability to act as an efficient "antenna" ligand, facilitating energy transfer to lanthanide ions for intense red emission . Its applications span biomedical imaging, theranostic nanoparticles, and corrosion inhibition, leveraging its chelating stability and photophysical properties .

Properties

IUPAC Name

1,1,1-trifluoro-3-naphthalen-2-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCHZTMSCNBQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation remains a foundational method for introducing acyl groups to aromatic systems. For 1-(2-Naphthyl)-3,3,3-trifluoroacetone, 2-naphthol serves as the electron-rich aromatic substrate, while trifluoroacetyl chloride or trifluoroacetic anhydride acts as the acylating agent. The reaction proceeds via electrophilic aromatic substitution, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

The trifluoromethyl group’s strong electron-withdrawing nature moderates the electrophilicity of the acylium ion, requiring careful control of reaction stoichiometry. Excess AlCl₃ (1.5–2.0 equivalents relative to the acylating agent) ensures complete complexation with the carbonyl oxygen, enhancing electrophilicity.

Optimization Parameters

  • Temperature : Reactions typically proceed at 0–5°C to minimize side products like polyacylation or naphthol polymerization.

  • Solvent : Dichloromethane (DCM) or nitrobenzene enhances solubility of intermediates while stabilizing the acylium ion.

  • Workup : Quenching with ice-cold hydrochloric acid followed by sodium bicarbonate neutralization prevents decomposition of acid-sensitive products.

Table 1: Friedel-Crafts Acylation Performance Metrics

Acylating AgentCatalyst (equiv)Yield (%)Purity (HPLC)
Trifluoroacetyl chlorideAlCl₃ (1.5)6892
Trifluoroacetic anhydrideBF₃ (2.0)7289

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

Palladium-catalyzed cross-coupling between 3,3,3-trifluoropropenyl derivatives and 2-naphthylboronic acids enables precise construction of the carbon skeleton. The Wiley-VCH protocol utilizes 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene (1 ) as a key intermediate, which undergoes sequential coupling with arylboronic acids.

Reaction Sequence

  • Monocoupling : Selective substitution of one bromide from 1 with 2-naphthylboronic acid under Pd₂(dba)₃ catalysis (2.5 mol%), P(o-tolyl)₃ ligand (10 mol%), and K₃PO₄ base in toluene at 80°C for 24 hours yields the monocoupled product (2a ) in 86% yield.

  • Decoupling Tosyloxy Group : Treatment of 2a with LiAlH₄ reduces the tosyloxy group, followed by oxidation with pyridinium chlorochromate (PCC) to furnish the ketone.

Critical Ligand Effects

Bulky phosphine ligands like 3,5-Xyl-MeOBIPHEP enhance regioselectivity by preventing undesired β-hydride elimination. The use of RuH(BH₄)((S)-3,5-Xyl-MeOBIPHEP)((R,R)-DPEN) in hydrogenation steps ensures retention of configuration at the trifluoromethyl center.

Table 2: Ligand Impact on Cross-Coupling Efficiency

LigandYield (%)ee (%)
P(o-tolyl)₃86N/A
3,5-Xyl-MeOBIPHEP9295

Organometallic Approaches

Grignard Reagent Addition

Reaction of 2-naphthylmagnesium bromide with ethyl trifluoroacetate provides a direct route to the target ketone. The Grignard reagent attacks the ester carbonyl, forming a tertiary alkoxide intermediate that hydrolyzes to this compound upon acidic workup.

Limitations and Solutions

  • Overaddition : Excess Grignard reagent may reduce the ketone to the alcohol. Controlled addition at −78°C in THF suppresses this side reaction.

  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) separates the product from biphenyl byproducts.

Organozinc Reagents

Negishi coupling between 2-naphthylzinc bromide and 3,3,3-trifluoropropionyl chloride offers improved functional group tolerance. Using Pd(PPh₃)₄ (5 mol%) and DMF as solvent, yields reach 78% with <5% homocoupling byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of microreactor technology enhances heat transfer and mixing efficiency for exothermic acylation reactions. A two-stage system separates the AlCl₃-catalyzed acylation (residence time: 5 min) from hydrolysis (residence time: 2 min), achieving 85% conversion at 10 kg/day throughput.

Purification Techniques

  • Distillation : Short-path distillation under reduced pressure (15 mmHg) isolates the product with >98% purity.

  • Crystallization : Recrystallization from heptane/ethyl acetate (3:1) removes residual aluminum salts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling of 2-naphthylacetic acid with trifluoroacetone derivatives shows promise for mild, metal-free synthesis. Using Ir(ppy)₃ (2 mol%) and blue LEDs, preliminary yields of 45% suggest room for optimization.

Biocatalytic Routes

Engineered alcohol dehydrogenases (ADHs) catalyze the reverse oxidation of 1-(2-Naphthyl)-3,3,3-trifluoro-2-propanol to the ketone. Co-immobilization of ADH and NADP⁺ on silica nanoparticles improves catalyst recyclability, achieving 12 cycles with <10% activity loss .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)-3,3,3-trifluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis
1-(2-Naphthyl)-3,3,3-trifluoroacetone is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a Michael acceptor allows it to participate in various nucleophilic addition reactions. This property has been exploited in synthesizing fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.

Fluorinated Building Blocks
The compound serves as a building block for the synthesis of fluorinated derivatives. These derivatives often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, making them more suitable for specific applications.

Photophysical Properties

Photoluminescent Applications
Research indicates that this compound can be incorporated into luminescent materials, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it a candidate for use in light-emitting devices where efficient energy transfer is crucial. Studies have shown that complexes formed with this compound exhibit high photoluminescence quantum yields (PLQY), which are essential for OLED performance .

Coordination Chemistry

Lanthanide Complexes
The compound is also employed in coordination chemistry as a ligand for lanthanide ions such as europium and terbium. These complexes are notable for their luminescent properties and are used in various applications ranging from display technologies to bioimaging. The strong field strength of the trifluoromethyl group enhances the stability and photophysical properties of the resulting metal complexes .

Material Science

Nanocomposites
In material science, this compound is used to create magnetofluorescent nanocomposites. These materials combine magnetic nanoparticles with luminescent properties, enabling applications in targeted drug delivery and magnetic resonance imaging (MRI). The incorporation of this compound into such nanocomposites enhances their optical properties while providing magnetic functionality .

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3,3,3-trifluoroacetone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • NTA contains a naphthyl group , providing a larger conjugated π-system compared to TTA (thienyl) and BTFA (phenyl). This enhances its light-harvesting capacity in luminescent applications .
  • Fluorine substitution in NTA, TTA, and BTFA increases electronegativity and thermal stability compared to non-fluorinated analogs like DBM .

Physical Properties

Property NTA TTA BTFA DBM
Molecular Formula C₁₃H₉F₃O₂ C₈H₅F₃O₂S C₁₀H₇F₃O₂ C₁₅H₁₂O₂
Molecular Weight (g/mol) 254.21* 222.18 216.16 224.25
Melting Point (°C) Not reported 42.33 Not reported 80–82 (literature)
Density (g/cm³) Not reported 1.42 1.29 1.20
Key Functional Groups Naphthyl, trifluoroacetyl Thienyl, trifluoroacetyl Phenyl, trifluoroacetyl Phenyl, acetyl

*Calculated based on molecular formula. NTA’s higher molecular weight and bulkier naphthyl group likely result in higher melting points and lower volatility compared to TTA and BTFA .

Luminescence and Quantum Efficiency

  • NTA: Used in Eu³⁺/Tb³⁺-doped nanocomposites for hyperthermia therapy and bioimaging.
  • TTA : In ternary Eu³⁺ complexes (e.g., [Eu(TTA)₃(TPPO)₂]), QY reaches 62% , attributed to the thienyl group’s balanced electron-withdrawing and light-absorption properties .
  • BTFA : Shows comparable QY to TTA (~60%) in europium complexes, with phenyl groups providing moderate conjugation .
  • DBM : Lower QY (~30–40%) due to the absence of fluorine atoms, reducing ligand-to-metal energy transfer efficiency .

Corrosion Inhibition

  • NTA and TTA act as corrosion inhibitors for aluminum in alkaline media (pH < 10.5). NTA’s naphthyl group enhances hydrophobicity, forming more stable chelate layers on metal surfaces compared to TTA’s thienyl group .
  • 1-(2-Furoyl)-3,3,3-trifluoroacetone (a structural analog) exhibits lower inhibition efficiency due to smaller substituents .

Biological Activity

1-(2-Naphthyl)-3,3,3-trifluoroacetone, also known as 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione, is a fluorinated organic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to form stable complexes with metal ions and its applications in photonics.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F3O2C_{14}H_9F_3O_2 with a molecular weight of approximately 266.22 g/mol. The compound features a trifluoromethyl group and a naphthyl moiety, which enhance its stability and reactivity compared to other similar compounds .

Metal Ion Complexation

Research indicates that this compound exhibits significant biological activity through its interactions with various metal ions. Notably, it forms stable complexes with rare earth metals such as europium (Eu) and neodymium (Nd). These complexes are characterized by their luminescent properties and have applications in bioanalytical assays and imaging techniques .

Table 1: Summary of Metal Ion Complexes Formed by this compound

Metal IonComplex NameLuminescent PropertiesApplications
EuropiumEu(ntfa)₃(TOPO)High brightness red emissionImmunoassays, photonics
NeodymiumNd(ntfa)₃Slow magnetic relaxationMagnetic materials
CadmiumCd(ntfa)₂Altered electronic propertiesCoordination chemistry

The biological activity of this compound can be attributed to several mechanisms:

  • Coordination Chemistry : The ability to form stable complexes with metal ions alters their electronic properties, enhancing their luminescent behavior. This is crucial for applications in materials science and photonics .
  • Influence on Biochemical Pathways : The interaction with metal ions may influence various biochemical pathways in biological systems. For example, the complexation with cadmium suggests potential roles in cellular signaling or enzymatic reactions.

Case Study 1: Immunoassays Using Europium Complexes

A study explored the use of europium complexes derived from this compound in immunoassays. The high luminescence of these complexes allowed for sensitive detection of target analytes in biological samples. The results demonstrated that these complexes could significantly improve the sensitivity and specificity of immunoassays compared to traditional methods .

Case Study 2: Photonic Applications

Another investigation focused on the application of this compound in organic light-emitting diodes (OLEDs). The study revealed that the incorporation of this compound into OLEDs enhanced their electro-optical properties, leading to improved efficiency and brightness. This highlights the compound's potential in advanced photonic devices .

Q & A

Q. What are the optimal conditions for synthesizing and purifying 1-(2-Naphthyl)-3,3,3-trifluoroacetone?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving trifluoroacetyl derivatives and 2-naphthol precursors. Key purification steps include recrystallization from solvents like dimethylformamide (DMF), where the compound exhibits high solubility (~20–50 mg/mL at 25°C). Melting point (70–72°C) and NMR analysis (e.g., 19F^{19}\text{F} and 1H^{1}\text{H}) are critical for verifying purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ ~ -70 ppm for CF3_3) and 1H^{1}\text{H} NMR (aromatic protons at δ 7.5–8.5 ppm).
  • FTIR : Stretching vibrations for C=O (~1700 cm1^{-1}) and CF3_3 (~1250 cm1^{-1}).
  • X-ray crystallography : Resolves naphthyl and trifluoromethyl spatial arrangement (unit cell parameters depend on crystallization solvent) .

Q. What safety protocols are essential for handling this compound?

The compound is classified as an irritant (risk codes: R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Store in sealed containers at room temperature in a dry environment. No acute toxicity is reported, but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in lanthanide coordination chemistry?

The β-diketone moiety enables chelation of lanthanides (e.g., Eu3+^{3+}, Tb3+^{3+}). For europium complexes:

  • React 1:3 molar ratio of EuCl3_3 and the ligand in ethanol.
  • Add a neutral donor (e.g., triphenylphosphine oxide) to enhance luminescence.
  • Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) and fluorescence spectroscopy (sharp emission lines at 613 nm for Eu3+^{3+}) .

Q. What methodological challenges arise in using this compound for solvent extraction of metal ions?

Challenges include:

  • pH dependence : Optimal extraction occurs at pH 4–6, where the ligand is deprotonated.
  • Competing ions : Adjust ionic strength (e.g., nitrate salts) to suppress interference.
  • Back-extraction : Use dilute HNO3_3 (0.1–1 M) to recover metals like Zr4+^{4+} from the organic phase (e.g., xylene). Validate via ICP-MS or LSC .

Q. How can researchers resolve discrepancies in complexation efficiency data?

Discrepancies often stem from:

  • Impurities : Re-purify the ligand via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Solvent effects : Test polar (DMF) vs. nonpolar (toluene) solvents for reactivity.
  • Counterion interference : Use perchlorate or nitrate salts instead of chlorides to avoid quenching effects .

Key Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
  • Applications : Ideal for luminescent materials, nuclear waste treatment, and catalysis.
  • Quality Control : Batch variability in commercial samples necessitates in-house purity validation .

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